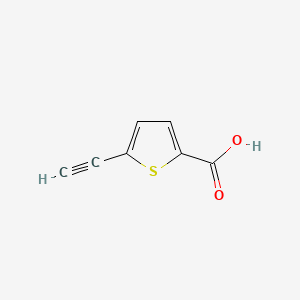

5-Ethynylthiophene-2-carboxylic acid

描述

属性

IUPAC Name |

5-ethynylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O2S/c1-2-5-3-4-6(10-5)7(8)9/h1,3-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDSPXPVZWMEOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70665685 | |

| Record name | 5-Ethynylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174672-58-3 | |

| Record name | 5-Ethynylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Data for 5-Ethynylthiophene-2-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethynylthiophene-2-carboxylic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. The thiophene-2-carboxylic acid scaffold is a well-established pharmacophore, while the terminal ethynyl group offers a versatile handle for further chemical modifications, such as click chemistry or Sonogashira coupling reactions. Accurate and comprehensive spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound, ensuring the reliability and reproducibility of downstream applications.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-Ethynylthiophene-2-carboxylic acid, based on the analysis of its structural analogues.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~7.40 - 7.60 | Doublet (d) | ~4.0 |

| H4 | ~7.20 - 7.40 | Doublet (d) | ~4.0 |

| Ethynyl-H | ~4.00 - 4.20 | Singlet (s) | N/A |

| Carboxyl-OH | ~13.0 - 13.5 | Broad Singlet (br s) | N/A |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Carboxyl) | ~162 - 164 |

| C5 | ~120 - 125 |

| C3 | ~135 - 138 |

| C4 | ~127 - 130 |

| C (Ethynyl) | ~80 - 85 |

| C-H (Ethynyl) | ~75 - 80 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| C≡C-H Stretch (Alkyne) | ~3300 | Strong, Sharp |

| C≡C Stretch (Alkyne) | ~2100 - 2150 | Medium to Weak |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C-O Stretch (Carboxylic Acid) | 1200 - 1300 | Strong |

| O-H Bend (Carboxylic Acid) | 920 - 950 | Broad |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 152.00 | Molecular Ion |

| [M-OH]⁺ | 135.00 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 107.00 | Loss of carboxyl group |

Experimental Protocols

Synthesis of 5-Ethynylthiophene-2-carboxylic acid

A plausible and commonly employed synthetic route to 5-Ethynylthiophene-2-carboxylic acid is via a Sonogashira cross-coupling reaction of its bromo-precursor, 5-Bromothiophene-2-carboxylic acid, with a protected acetylene source, followed by deprotection.[1][2]

Protocol: Sonogashira Coupling and Deprotection

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 5-Bromothiophene-2-carboxylic acid (1 equivalent) in a suitable solvent such as a mixture of toluene and diisopropylamine.

-

Catalyst Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents), and a copper(I) co-catalyst, such as copper(I) iodide (CuI, 0.04-0.10 equivalents).

-

Acetylene Addition: Add trimethylsilylacetylene (1.1-1.5 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to a temperature of 50-70 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Deprotection: Once the coupling reaction is complete, cool the mixture to room temperature. Add a desilylating agent, such as potassium carbonate in methanol, and stir for 1-2 hours.

-

Workup: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Caption: Synthetic workflow for 5-Ethynylthiophene-2-carboxylic acid.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse.

-

Spectral width: -2 to 14 ppm.

-

Number of scans: 16-32.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled.

-

Spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.

-

Instrumentation: Record the spectrum on an FTIR spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Use Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Interpretation of Spectroscopic Data

¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals. The two doublets in the aromatic region (~7.2-7.6 ppm) correspond to the two protons on the thiophene ring.[3][4] The characteristic downfield shift of the carboxylic acid proton (~13.0-13.5 ppm) is due to its acidic nature and participation in hydrogen bonding.[3][4] The singlet at around 4.0-4.2 ppm is indicative of the terminal acetylenic proton.

¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (~162-164 ppm). The four carbons of the thiophene ring will resonate in the aromatic region (~120-138 ppm). The two sp-hybridized carbons of the ethynyl group will have characteristic chemical shifts in the range of 75-85 ppm.

Infrared (IR) Spectrum

The IR spectrum will clearly show the presence of the key functional groups. The very broad absorption band from 2500-3300 cm⁻¹ is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid.[3][5] A sharp, strong peak around 3300 cm⁻¹ will confirm the C-H stretch of the terminal alkyne. The C≡C triple bond stretch will appear as a medium to weak band in the 2100-2150 cm⁻¹ region. The strong carbonyl (C=O) absorption of the carboxylic acid is expected between 1680 and 1710 cm⁻¹.[3][5]

Mass Spectrum

The mass spectrum will show the molecular ion peak at m/z 152, corresponding to the molecular weight of 5-Ethynylthiophene-2-carboxylic acid. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical ([M-OH]⁺) and the loss of the entire carboxyl group ([M-COOH]⁺).[6][7]

Caption: Spectroscopic techniques for structural elucidation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for 5-Ethynylthiophene-2-carboxylic acid. By leveraging experimental data from its precursors and fundamental spectroscopic principles, a detailed and reliable set of expected spectral data has been compiled. The provided experimental protocols for both synthesis and analysis offer a practical framework for researchers working with this versatile compound. This guide serves as a valuable resource for the unambiguous characterization and quality control of 5-Ethynylthiophene-2-carboxylic acid, thereby supporting its application in drug discovery and materials science.

References

-

PubChem. 5-Bromothiophene-2-carboxylic acid | C5H3BrO2S | CID 349115. [Link]

-

1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. [Link]

-

PubChem. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700. [Link]

-

iChemical. 5-bromo-thiophene-2-carboxylic acid, CAS No. 7311-63-9. [Link]

-

NIST WebBook. Thiophene-2-carboxylic acid ethyl ester. [Link]

-

NIST WebBook. 2-Thiophenecarboxylic acid. [Link]

-

NIH. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]

-

IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

-

Organic Chemistry Portal. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. [Link]

Sources

- 1. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-Bromothiophene-2-carboxylic acid | C5H3BrO2S | CID 349115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Ethynylthiophene-2-carboxylic acid chemical properties

An In-Depth Technical Guide to 5-Ethynylthiophene-2-carboxylic Acid: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

Abstract

5-Ethynylthiophene-2-carboxylic acid stands as a pivotal heterocyclic building block in modern chemical synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique bifunctional architecture, featuring a rigid, electron-rich thiophene core functionalized with both a terminal alkyne and a carboxylic acid, offers orthogonal reactivity. This enables its strategic incorporation into complex molecular designs as a versatile linker and pharmacophore. This guide provides an in-depth exploration of its chemical properties, spectroscopic signature, core reactivities, and synthetic applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Chemical Properties and Handling

5-Ethynylthiophene-2-carboxylic acid is a stable organic compound that serves as a cornerstone for advanced synthetic endeavors. A comprehensive understanding of its physical and chemical characteristics is essential for its effective use and storage.

Physicochemical Data

The fundamental properties of 5-Ethynylthiophene-2-carboxylic acid are summarized below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 174672-58-3 | [1] |

| Molecular Formula | C₇H₄O₂S | [1] |

| Molecular Weight | 152.17 g/mol | [1] |

| Appearance | Typically an off-white to yellow solid | N/A |

| Storage Conditions | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C | [1] |

Solubility and Stability

Based on its structure, 5-Ethynylthiophene-2-carboxylic acid is expected to be soluble in common polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), methanol, and ethyl acetate. Its solubility in water is anticipated to be low but can be increased by deprotonation of the carboxylic acid with a suitable base to form the corresponding carboxylate salt.

The compound is generally stable under recommended storage conditions.[1] However, terminal alkynes can be sensitive to certain metals, and the compound should be stored away from strong oxidizing agents and bases to prevent degradation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related thiophene derivatives dictates a cautious approach.[2][3][4]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.

-

Engineering Controls: Handle exclusively in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Contact Avoidance: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[3]

-

Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Spectroscopic Characterization (Predicted)

A precise spectroscopic profile is critical for reaction monitoring and product confirmation. The expected spectral data for 5-Ethynylthiophene-2-carboxylic acid are detailed below, based on the analysis of its functional groups and data from analogous thiophene compounds.[5][6]

| Spectroscopy | Feature | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | Thiophene Protons | δ 7.5-8.0 ppm (2H, d) | The two protons on the thiophene ring are doublets due to coupling with each other. |

| Alkyne Proton | δ ~3.5-4.5 ppm (1H, s) | The terminal acetylenic proton is a singlet and appears in this characteristic region. | |

| Carboxylic Acid Proton | δ >12 ppm (1H, broad s) | The acidic proton exhibits a broad signal at a high chemical shift, which may be solvent-dependent. | |

| ¹³C NMR | Carbonyl Carbon | δ ~160-170 ppm | Typical range for a carboxylic acid carbonyl carbon. |

| Thiophene Carbons | δ ~125-145 ppm | Four distinct signals are expected for the sp² hybridized carbons of the thiophene ring. | |

| Alkyne Carbons | δ ~75-90 ppm | Two quaternary signals for the sp hybridized carbons of the ethynyl group. | |

| FT-IR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) | Characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer. |

| C≡C-H Stretch (Alkyne) | ~3300 cm⁻¹ (sharp) | A sharp, distinct peak indicating the terminal alkyne C-H bond. | |

| C=O Stretch (Carbonyl) | ~1680-1710 cm⁻¹ | Strong absorption typical for the carbonyl group of an aromatic carboxylic acid. | |

| C≡C Stretch (Alkyne) | ~2100-2150 cm⁻¹ (weak) | A weak but sharp band for the alkyne triple bond stretch. |

Chemical Reactivity and Synthetic Utility

The synthetic power of 5-Ethynylthiophene-2-carboxylic acid lies in the orthogonal reactivity of its two primary functional groups. This dual functionality allows for sequential or selective modifications, making it an invaluable tool for constructing complex molecules.

Reactions of the Ethynyl Group

The terminal alkyne is a gateway to some of the most robust and reliable bond-forming reactions in modern organic synthesis.

The Sonogashira reaction is a cornerstone of C-C bond formation, enabling the coupling of terminal alkynes with aryl or vinyl halides to produce conjugated arylalkynes and enynes.[7][8] This reaction is prized for its mild conditions and functional group tolerance.

Causality Behind the Protocol: The reaction relies on two synergistic catalytic cycles. The palladium cycle involves oxidative addition of the aryl halide to a Pd(0) species, while the copper cycle generates a copper(I) acetylide intermediate. Transmetalation from copper to palladium, followed by reductive elimination, yields the final product and regenerates the Pd(0) catalyst.[9] The amine base is crucial for neutralizing the HX byproduct and facilitating the formation of the copper acetylide.

Caption: The synergistic Pd/Cu catalytic cycles in the Sonogashira coupling reaction.

Experimental Protocol: Typical Sonogashira Coupling

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Ethynylthiophene-2-carboxylic acid (1.0 eq), the aryl halide (e.g., iodobenzene, 1.1 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

-

Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated NH₄Cl solution, then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

"Click chemistry" describes reactions that are high-yielding, wide in scope, and generate minimal byproducts.[10] The CuAAC reaction is the premier example, forming a highly stable 1,4-disubstituted 1,2,3-triazole ring by joining an alkyne and an azide.[11][12] This linkage is exceptionally useful in bioconjugation and materials science due to its stability and resemblance to an amide bond.

Causality Behind the Protocol: The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). The Cu(I) coordinates with the terminal alkyne, lowering the pKa of the acetylenic proton and facilitating the formation of a copper acetylide. This intermediate then readily undergoes cycloaddition with the azide partner.

Caption: A streamlined workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: Typical CuAAC Reaction

-

Setup: In a vial, dissolve 5-Ethynylthiophene-2-carboxylic acid (1.0 eq) and the organic azide (1.0 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).

-

Catalyst Addition: Add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq), followed by an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.

-

Workup: Depending on the product's properties, it may precipitate from the reaction mixture and can be collected by filtration. Alternatively, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the organic extracts with brine, dry over Na₂SO₄, and concentrate. The product is often pure enough for subsequent use, but can be further purified by crystallization or column chromatography if necessary.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety provides a handle for traditional transformations that are fundamental to modifying drug candidates' properties, such as solubility, stability, and bioavailability.[13]

The conversion of the carboxylic acid to amides or esters is a routine yet critical transformation.

-

Amidation: Achieved using a coupling agent (e.g., EDC/HOBt, HATU) with a primary or secondary amine. This is a foundational reaction for building peptide-like linkages.

-

Esterification: Can be performed under acidic conditions (Fischer esterification) with an alcohol or by converting the carboxylic acid to a more reactive acyl chloride (using SOCl₂ or (COCl)₂) followed by reaction with an alcohol.

The reactivity of carboxylic acid derivatives follows a well-established trend, with acyl chlorides being significantly more electrophilic and reactive than the parent acid or resulting ester.[14]

Plausible Synthetic Pathway

While several routes to 5-Ethynylthiophene-2-carboxylic acid are conceivable, a robust strategy involves the functionalization of a pre-existing thiophene core. A common approach is to start with a commercially available, differentially halogenated thiophene and introduce the functional groups sequentially.

Caption: A plausible synthetic route to 5-Ethynylthiophene-2-carboxylic acid.

Causality Behind the Pathway: This route leverages the higher reactivity of the C-Br bond for the initial Sonogashira coupling. Using a silyl-protected alkyne (like trimethylsilylacetylene) prevents side reactions of the acidic acetylenic proton during the subsequent lithiation step. The carboxylation at the 2-position is achieved by halogen-metal exchange with an organolithium reagent, creating a nucleophilic thiophenyl anion that readily attacks carbon dioxide. The final deprotection step is a standard procedure to unmask the terminal alkyne.

Applications in Research and Drug Discovery

The thiophene nucleus is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[15] The incorporation of 5-Ethynylthiophene-2-carboxylic acid leverages this core while providing dual points for molecular elaboration.

-

As a Bifunctional Linker: It is ideally suited for connecting two different molecular fragments. For example, the carboxylic acid can be attached to a pharmacophore, while the alkyne can be "clicked" onto a targeting moiety, a solubilizing polymer (like PEG), or a fluorescent probe for imaging studies.

-

In Fragment-Based Drug Discovery (FBDD): The molecule itself can act as a fragment that binds to a biological target. The alkyne and carboxylic acid groups then serve as vectors for growing the fragment into a more potent lead compound.

-

In Materials Science: The rigid, planar, and conjugated nature of the resulting arylalkynyl thiophene structures makes them attractive building blocks for organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs).

Conclusion

5-Ethynylthiophene-2-carboxylic acid is a high-value synthetic intermediate whose strategic importance is derived from its structural rigidity and orthogonal functional handles. The ability to selectively engage its terminal alkyne in robust coupling reactions like the Sonogashira and CuAAC, while also leveraging its carboxylic acid for standard derivatization, provides chemists with a powerful and versatile tool. This guide has illuminated its core properties and provided the technical and causal insights necessary for its successful application in advanced research and development programs.

References

-

BIOFOUNT. (n.d.). 174672-58-3|5-Ethynyl-thiophene-2-carboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

-

PubChem. (n.d.). 5-Acetylthiophene-2-carboxylic acid. Retrieved from [Link]

-

Chemie Brunschwig. (n.d.). Click chemistry reagents. Retrieved from [Link]

-

ChemBK. (2024, April 9). -5-Acetyl-thiophene-2-carboxylic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Quinoline. (n.d.). 5-Acetylthiophene-2-CarboxylicAcid98%. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021, November 10). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

MDPI. (n.d.). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Retrieved from [Link]

-

Scribd. (2025, September 23). Click Chemistry. Retrieved from [Link]

-

NIH - PMC. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

-

Semantic Scholar. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved from [Link]

-

NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

-

MDPI. (n.d.). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Retrieved from [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

ResearchGate. (n.d.). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. Retrieved from [Link]

-

Impactfactor. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Khan Academy. (n.d.). Reactivity of carboxylic acid derivatives. Retrieved from [Link]

-

NIH - PMC. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Retrieved from [Link]

Sources

- 1. 174672-58-3|5-Ethynyl-thiophene-2-carboxylic acid|5-Ethynyl-thiophene-2-carboxylic acid|MFCD09759047-范德生物科技公司 [bio-fount.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 12. Click Chemistry [organic-chemistry.org]

- 13. nbinno.com [nbinno.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to 1-(Cyclopropylcarbonyl)piperazine Hydrochloride: A Key Intermediate in Neuroprotective Agent Synthesis

Abstract

This technical guide provides a comprehensive overview of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride (CAS No. 1021298-67-8), a pivotal intermediate in contemporary pharmaceutical research and development. This document delves into its chemical and physical properties, outlines a common synthetic route, and explores its primary applications, with a particular focus on its role in the synthesis of novel neuroprotective agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction and Chemical Identity

1-(Cyclopropylcarbonyl)piperazine Hydrochloride is a heterocyclic compound that has garnered significant interest within the medicinal chemistry community. Its structure, which marries a reactive cyclopropylcarbonyl group with a piperazine scaffold, makes it an exceptionally valuable precursor for the synthesis of complex molecular architectures.[1][2] The hydrochloride salt form enhances its stability and solubility in various solvents, facilitating its use in a wide array of reaction conditions.[1]

While the user query specified CAS number 104996-47-6, extensive database searches indicate that the properties and applications described herein are robustly associated with CAS number 1021298-67-8 . This guide will proceed with the data linked to this verified CAS number.

Key Synonyms:

-

(Cyclopropyl)(piperazin-1-yl)methanone hydrochloride[3]

-

Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride[3][4][5]

-

[(Piperazin-1-yl)carbonyl]cyclopropane hydrochloride[3]

-

1-(Cyclopropanecarbonyl)piperazine HCl[3]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective application in multi-step syntheses. The properties of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1021298-67-8 | [1][3][4][5] |

| Molecular Formula | C8H15ClN2O | [3][5] |

| Molecular Weight | 190.67 g/mol | [3] |

| Appearance | White to off-white solid powder or crystal | [1][3][5] |

| Melting Point | 175-179 °C | [3] |

| Solubility | Soluble in water | [2][3] |

| Storage Conditions | Inert atmosphere, Room Temperature | [3] |

Synthesis and Reaction Pathway

The synthesis of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride is typically achieved through a straightforward and scalable process, making it a readily accessible intermediate for both laboratory and industrial applications. A common synthetic route involves the deprotection of a Boc-protected piperazine derivative.

General Synthetic Protocol

A widely employed method for the synthesis of the title compound involves the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate.[4]

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (1.0 eq) in methanol, a solution of hydrochloric acid in methanol (e.g., 3M) is added slowly at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure to yield 1-(Cyclopropylcarbonyl)piperazine Hydrochloride as a solid.[4]

Synthetic Workflow Diagram

Caption: Drug discovery workflow utilizing the title compound.

Analytical Characterization

For quality control and research purposes, 1-(Cyclopropylcarbonyl)piperazine Hydrochloride is typically characterized by standard analytical techniques. Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a key method for structural confirmation.

¹H-NMR (400 MHz, DMSO-d6): δ 0.71-0.76 (m, 4H), 1.96-2.03 (m, 1H), 3.04-3.16 (m, 4H), 3.69-4.08 (m, 4H), 9.58 (s, 2H). [4] Liquid Chromatography-Mass Spectrometry (LC-MS) is also used to confirm the molecular weight, with a typical observation of the parent ion at m/z: 155 (M+1)+. [4]

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling 1-(Cyclopropylcarbonyl)piperazine Hydrochloride. It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

1-(Cyclopropylcarbonyl)piperazine Hydrochloride (CAS No. 1021298-67-8) is a highly valuable and versatile intermediate in the field of pharmaceutical research. Its straightforward synthesis and unique structural attributes make it an ideal starting material for the development of novel therapeutics, particularly those targeting neurological disorders. This guide has provided a comprehensive overview of its properties, synthesis, and key applications to aid researchers in leveraging its full potential in their drug discovery programs.

References

- Practical Applications of 1-(Cyclopropylcarbonyl)piperazine HCl in Synthesis. (n.d.). Vertex AI Search.

- 1-(Cyclopropylcarbonyl)piperazine hydrochloride. (n.d.). Chem-Impex.

- Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8. (2025, August 28). ChemicalBook.

- Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride 1021298-67-8. (n.d.). Guidechem.

- Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride. (n.d.). Six Chongqing Chemdad Co., Ltd.

Sources

An In-Depth Technical Guide to the Discovery and History of Ethynylthiophene Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynylthiophene compounds, a class of molecules merging the aromaticity of the thiophene ring with the reactivity of an alkyne moiety, have carved a significant niche in the landscape of organic chemistry. Their unique electronic and structural features have rendered them invaluable building blocks in materials science and medicinal chemistry. This guide provides a comprehensive exploration of the discovery and historical evolution of ethynylthiophene compounds. It delves into the seminal synthetic methodologies, from early dehydrohalogenation reactions to the transformative advent of palladium-catalyzed cross-coupling reactions. Through a detailed examination of the underlying chemical principles and experimental protocols, this document aims to provide researchers and drug development professionals with a thorough understanding of the synthesis, characterization, and burgeoning applications of this versatile class of compounds.

Introduction: The Emergence of a Versatile Scaffold

The thiophene ring, a sulfur-containing five-membered heterocycle, is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its ability to engage in various biological interactions and its synthetic tractability have made it a cornerstone of drug discovery.[2][3] The introduction of an ethynyl group onto the thiophene core dramatically expands its chemical space, offering a reactive handle for further functionalization and imparting unique electronic properties. This combination has led to the development of novel materials for organic electronics and a new generation of potential therapeutic agents.[4] This guide traces the journey of ethynylthiophene compounds from their initial synthesis to their current status as key components in advanced applications.

Early Synthetic Endeavors: The Pre-Cross-Coupling Era

Prior to the widespread adoption of transition-metal-catalyzed reactions, the synthesis of ethynylthiophenes was a more arduous task, often relying on classical elimination reactions. These early methods, while foundational, were often limited by harsh reaction conditions and lower yields.

Dehydrohalogenation: A Classic Approach

One of the earliest strategies for introducing an alkyne functionality involved the double dehydrohalogenation of a dihaloethyl-substituted thiophene.[5][6] This elimination reaction typically requires a strong base to remove two equivalents of a hydrogen halide.[6]

Conceptual Workflow of Dehydrohalogenation:

Caption: A generalized pathway for the synthesis of 2-ethynylthiophene via dehydrohalogenation.

Experimental Protocol: A Representative Dehydrohalogenation

-

Preparation of the Dihaloethyl Thiophene Precursor:

-

2-Acetylthiophene is treated with a halogenating agent, such as phosphorus pentachloride (PCl₅), to yield 2-(1,1-dichloroethyl)thiophene.

-

-

Double Dehydrohalogenation:

-

The resulting dihalide is subjected to a strong base, such as sodium amide (NaNH₂) in liquid ammonia or potassium hydroxide in ethanol at elevated temperatures.

-

The reaction proceeds through a two-step elimination to form the triple bond.

-

Causality and Limitations: This method was a logical extension of established alkyne syntheses. However, the requirement for strong bases and high temperatures limited its applicability to substrates with sensitive functional groups. Furthermore, the preparation of the dihaloethyl precursor added to the overall step count.

The Dawn of a New Era: The Sonogashira Coupling Revolution

The landscape of ethynylthiophene synthesis was irrevocably changed by the advent of palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[7][8] Developed in the 1970s, this reaction provides a highly efficient and versatile method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9]

The Core of the Sonogashira Reaction:

The Sonogashira reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[8] The reaction allows for the direct coupling of a (halo)thiophene with a terminal alkyne, including acetylene gas or a protected alkyne like trimethylsilylacetylene.

Catalytic Cycle of the Sonogashira Coupling:

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: A Standard Sonogashira Coupling for 2-Ethynylthiophene

-

Reaction Setup:

-

A reaction flask is charged with 2-iodothiophene, a palladium catalyst (e.g., Pd(PPh₃)₄), copper(I) iodide, and a solvent such as triethylamine or a mixture of toluene and an amine.

-

-

Introduction of the Alkyne:

-

Trimethylsilylacetylene is added to the reaction mixture. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne.

-

-

Reaction Execution:

-

The reaction is typically stirred at room temperature or with gentle heating under an inert atmosphere until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Deprotection:

-

The resulting 2-((trimethylsilyl)ethynyl)thiophene is treated with a mild base, such as potassium carbonate in methanol, to remove the TMS group and yield 2-ethynylthiophene.[10]

-

Advantages and Impact: The Sonogashira coupling offers significant advantages over older methods, including milder reaction conditions, higher yields, and excellent functional group tolerance. This has made ethynylthiophenes readily accessible and has been a major driver in the exploration of their applications.

Characterization of Ethynylthiophene Compounds

The unambiguous identification and characterization of ethynylthiophene compounds are crucial for their application. A combination of spectroscopic techniques is typically employed.

Spectroscopic Data for 2-Ethynylthiophene

| Technique | Key Features and Observations |

| ¹H NMR | The spectrum typically shows signals for the thiophene ring protons and a characteristic singlet for the acetylenic proton. The chemical shifts and coupling constants of the thiophene protons provide information about the substitution pattern. |

| ¹³C NMR | The spectrum will display resonances for the carbon atoms of the thiophene ring and two distinct signals for the sp-hybridized carbons of the alkyne group. |

| FT-IR | A sharp, weak to medium intensity absorption band is observed in the region of 3300-3250 cm⁻¹ corresponding to the ≡C-H stretching vibration. A sharp, weak absorption is also seen around 2150-2100 cm⁻¹ for the C≡C stretching vibration.[11][12] |

| Mass Spectrometry | Provides the molecular weight of the compound and fragmentation patterns that can aid in structural elucidation.[13][14] |

X-ray Crystallography

For crystalline ethynylthiophene derivatives, single-crystal X-ray diffraction provides definitive information about the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions.[2][15] This technique is invaluable for understanding the solid-state packing of these molecules, which is critical for applications in materials science.

Applications: From Molecules to Materials and Medicine

The synthetic accessibility and unique properties of ethynylthiophenes have led to their use in a wide range of applications.

Materials Science: Building Blocks for Organic Electronics

Ethynylthiophenes are key monomers in the synthesis of conjugated polymers.[13] The rigid alkyne linker helps to create more planar polymer backbones, which can facilitate intermolecular π-π stacking and improve charge transport properties. These polymers are being investigated for use in:

-

Organic Field-Effect Transistors (OFETs)

-

Organic Photovoltaics (OPVs)

-

Organic Light-Emitting Diodes (OLEDs)

The ability to tune the electronic properties of these materials by modifying the thiophene core and the ethynyl side chain makes them highly attractive for these applications.

Medicinal Chemistry: A New Frontier in Drug Discovery

The thiophene nucleus is a known pharmacophore, and the addition of an ethynyl group offers new avenues for drug design.[1][2] The alkyne can act as a reactive handle for "click chemistry" to attach the molecule to other entities, or it can be involved in direct interactions with biological targets. Research is ongoing into the potential of ethynylthiophene derivatives as:

-

Anticancer agents

-

Antiviral compounds

-

Enzyme inhibitors

The rigid nature of the ethynylthiophene scaffold can also be used to orient functional groups in a specific three-dimensional arrangement to optimize binding to a biological target.

Conclusion and Future Outlook

The journey of ethynylthiophene compounds from their challenging early syntheses to their current status as readily accessible and highly versatile building blocks is a testament to the power of synthetic innovation. The development of the Sonogashira coupling was a watershed moment that unlocked the full potential of this class of molecules. As our understanding of the unique properties of ethynylthiophenes continues to grow, so too will their applications. In materials science, the focus will likely be on the design of new polymers with tailored electronic and optical properties for next-generation electronic devices. In medicinal chemistry, the exploration of ethynylthiophenes as novel therapeutic agents is still in its early stages, but the initial findings are promising. The future of ethynylthiophene chemistry is bright, with exciting new discoveries and applications on the horizon.

References

-

2-Ethynylthiophene | C6H4S | CID 5246258 - PubChem. Available at: [Link]

- Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. Polymers (Basel). 2022 Oct 3;14(19):4139. doi: 10.3390/polym14194139.

- Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Sci Rep. 2025 Aug 29;15(1):12345.

-

Dehydrohalogenation - Wikipedia. Available at: [Link]

-

3-Ethynylthiophene | C6H4S | CID 3548422 - PubChem. Available at: [Link]

-

Preparation of Alkynes by Double Elimination - Chemistry LibreTexts. Available at: [Link]

- Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. Bioorg Med Chem Lett. 2006 Dec 15;16(24):6185-9. doi: 10.1016/j.bmcl.2006.09.041.

- Crystal structures of four chiral imine-substituted thiophene derivatives. Acta Crystallogr Sect E Struct Rep Online. 2014 Dec 1;70(Pt 12):o1289-92. doi: 10.1107/S160053681402450X.

-

Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal. Available at: [Link]

- Crystal structure of 2-(thiophen-3-yl)ethyl pyrene-1-carboxylate. Acta Crystallogr E Commun. 2016 Oct 1;72(Pt 10):1481-1484. doi: 10.1107/S205698901601449X.

-

Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. ResearchGate. Available at: [Link]

-

Thiophene synthesis - Organic Chemistry Portal. Available at: [Link]

-

Alkyne Synthesis by Double Dehydrohalogenation - YouTube. Available at: [Link]

-

Synthesis of Thienothiophenes - Encyclopedia.pub. Available at: [Link]

-

A Novel and Efficient Synthesis of Terminal Arylacetylenes via Sonogashira Coupling Reactions Catalysed by MCM-41-supported Bidentate Phosphine Palladium(0) Complex. ResearchGate. Available at: [Link]

- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. 2018 Jul 31;3(7):7545-7557. doi: 10.1021/acsomega.8b00994.

-

1 H solution NMR spectra of (a) thiophene[16]Rotaxane and (b) polythiophene polyrotaxane. ResearchGate. Available at: [Link]

- Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Adv. 2020 Jan 27;10(7):3987-4011. doi: 10.1039/c9ra09942a.

-

Subsituted arene synthesis by alkynylation - Organic Chemistry Portal. Available at: [Link]

-

Using double dehydrohalogenation to perform alkynide synthesis - YouTube. Available at: [Link]

-

Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. CORE. Available at: [Link]

-

FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. Available at: [Link]

Sources

- 1. 3-Ethynylthiophene | C6H4S | CID 3548422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystal structures of four chiral imine-substituted thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]

- 4. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dehydrohalogenation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Ethynylthiophene | 4298-52-6 [chemicalbook.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. chemscene.com [chemscene.com]

- 15. Crystal structure of 2-(thiophen-3-yl)ethyl pyrene-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scbt.com [scbt.com]

A Theoretical Investigation of 5-Ethynylthiophene-2-carboxylic Acid: A Quantum Chemical Approach

Introduction: The Significance of 5-Ethynylthiophene-2-carboxylic Acid in Modern Drug Discovery

Thiophene-2-carboxylic acid and its derivatives are cornerstone scaffolds in medicinal chemistry, valued for their versatile reactivity and presence in numerous pharmacologically active agents.[1] The thiophene ring, an isostere of benzene, imparts unique physicochemical properties that can enhance biological activity and modulate pharmacokinetic profiles.[2] The introduction of an ethynyl group at the 5-position of the thiophene-2-carboxylic acid core introduces a rigid, linear moiety that can engage in specific non-covalent interactions within a biological target, such as pi-stacking or hydrogen bonding, potentially leading to enhanced potency and selectivity. This makes 5-Ethynylthiophene-2-carboxylic acid a molecule of significant interest for researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of 5-Ethynylthiophene-2-carboxylic acid. By leveraging the power of quantum chemical calculations, specifically Density Functional Theory (DFT), we can elucidate the molecule's fundamental electronic and structural properties. This theoretical insight is invaluable for predicting reactivity, understanding spectroscopic signatures, and guiding the rational design of novel therapeutics.

Computational Methodology: A Self-Validating Protocol for Theoretical Calculations

The cornerstone of reliable theoretical predictions is a robust and well-justified computational methodology. The following protocol is designed to provide a comprehensive and accurate description of the molecular properties of 5-Ethynylthiophene-2-carboxylic acid.

Step-by-Step Computational Workflow

-

Initial Structure Generation: The 3D structure of 5-Ethynylthiophene-2-carboxylic acid is constructed using a molecular modeling software (e.g., Avogadro, GaussView).

-

Conformational Analysis: A preliminary conformational search is performed to identify the lowest energy conformer, particularly concerning the orientation of the carboxylic acid group relative to the thiophene ring.

-

Geometry Optimization: The initial structure is then optimized using DFT. A common and effective choice of functional is B3LYP, which combines Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional.[3] A sufficiently large basis set, such as 6-311++G(d,p), is employed to ensure an accurate description of the electronic distribution, including polarization and diffuse functions. The optimization is considered complete when the forces on all atoms are negligible, and the geometry corresponds to a minimum on the potential energy surface.

-

Vibrational Frequency Analysis: Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.

-

Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's electronic reactivity and spectral properties.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized on the electron density surface. This provides a visual representation of the charge distribution and is a powerful tool for predicting sites of electrophilic and nucleophilic attack.

Predicted Molecular Properties: A Theoretical Characterization

The following sections detail the expected outcomes of the theoretical calculations, providing a comprehensive in-silico characterization of 5-Ethynylthiophene-2-carboxylic acid.

Optimized Molecular Geometry

| Parameter | Predicted Value (Å or °) |

| Bond Lengths (Å) | |

| C=O | ~1.21 |

| C-O | ~1.35 |

| O-H | ~0.97 |

| C≡C | ~1.20 |

| C-C (thiophene) | ~1.38 - 1.44 |

| C-S (thiophene) | ~1.72 |

| **Bond Angles (°) ** | |

| O=C-O | ~123 |

| C-C-S (thiophene) | ~111-112 |

| C-S-C (thiophene) | ~92 |

| C-C≡C | ~178 |

Table 1: Predicted optimized geometrical parameters for 5-Ethynylthiophene-2-carboxylic acid.

Vibrational Frequencies and Spectroscopic Signatures

The calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule. This is a powerful tool for identifying characteristic vibrational modes and can aid in the interpretation of experimental spectra. For carboxylic acids, the C=O stretching frequency is a particularly important diagnostic peak, typically appearing in the range of 1690–1750 cm⁻¹.[4] The C≡C stretching vibration of the ethynyl group is also a key feature, expected to appear in the region of 2100-2260 cm⁻¹.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| O-H stretch (carboxylic acid) | ~3500 (broad) | Strong (IR) |

| C-H stretch (thiophene) | ~3100 | Medium (IR) |

| C-H stretch (ethynyl) | ~3300 | Medium (IR) |

| C≡C stretch | ~2150 | Medium (Raman) |

| C=O stretch (carboxylic acid) | ~1720 | Strong (IR) |

| C-C stretch (thiophene ring) | ~1400-1550 | Medium (IR, Raman) |

| C-S stretch (thiophene ring) | ~650-850 | Medium (IR) |

Table 2: Predicted characteristic vibrational frequencies for 5-Ethynylthiophene-2-carboxylic acid.

Electronic Structure and Reactivity

The electronic properties of a molecule are key to understanding its reactivity and potential as a drug candidate. The HOMO and LUMO energies, and the resulting HOMO-LUMO gap, provide insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally indicates a more reactive species.

The Molecular Electrostatic Potential (MEP) map provides a visual guide to the molecule's reactive sites. The red regions, indicating negative electrostatic potential, are susceptible to electrophilic attack, while the blue regions, with positive potential, are prone to nucleophilic attack. For 5-Ethynylthiophene-2-carboxylic acid, the most negative potential is expected to be localized on the oxygen atoms of the carboxylic acid group, making them the primary sites for electrophilic interaction. The hydrogen atom of the carboxylic acid and the protons on the thiophene ring are expected to be the most electropositive regions.

Sources

- 1. 5-METHYLTHIOPHENE-2-CARBOXYLIC ACID | CAS 1918-79-2 [matrix-fine-chemicals.com]

- 2. espublisher.com [espublisher.com]

- 3. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 4. globethesis.com [globethesis.com]

The Unresolved Structure: A Technical Guide to Elucidating the Crystal Structure of 5-Ethynylthiophene-2-carboxylic Acid

Abstract

5-Ethynylthiophene-2-carboxylic acid is a molecule of significant interest for researchers in materials science and drug development, owing to its rigid, conjugated structure and potential for forming diverse intermolecular interactions. Despite its commercial availability and relevance, a definitive single-crystal X-ray diffraction study of this compound is conspicuously absent from the public domain, including the Cambridge Structural Database (CSD). This technical guide addresses this knowledge gap by providing a comprehensive roadmap for the determination and analysis of its crystal structure. We present a detailed, field-proven methodology, from crystal growth to crystallographic refinement and computational analysis, designed to provide a self-validating system for obtaining a high-quality, publishable crystal structure. This document is intended to serve as a practical guide for researchers, scientists, and drug development professionals seeking to unlock the solid-state properties of this and related thiophene derivatives.

Introduction: The Significance of a Missing Crystal Structure

The solid-state arrangement of molecules, or crystal structure, dictates a compound's bulk physical properties, including solubility, melting point, stability, and bioavailability. For a molecule like 5-Ethynylthiophene-2-carboxylic acid, the presence of a carboxylic acid group, a π-rich thiophene ring, and a terminal alkyne presents a fascinating interplay of potential intermolecular interactions. These include strong hydrogen bonding from the carboxylic acid, π-π stacking of the thiophene rings, and potential C-H···π or C-H···O interactions involving the ethynyl group.

The absence of an experimentally determined crystal structure for this compound represents a significant gap in our understanding. Such a structure would provide invaluable insights into its supramolecular chemistry and guide the design of co-crystals, polymorphs, and novel materials with tailored properties. This guide, therefore, outlines the critical experimental and computational steps required to elucidate this unresolved structure.

Part I: Experimental Workflow for Crystal Structure Determination

The successful determination of a crystal structure is contingent on the quality of the single crystals. The following sections detail a systematic approach to obtaining and analyzing single crystals of 5-Ethynylthiophene-2-carboxylic acid.

Material Acquisition and Purity Assessment

Prior to crystallization experiments, it is imperative to ensure the purity of the starting material.

Protocol 1: Purity Verification

-

Procurement: Obtain 5-Ethynylthiophene-2-carboxylic acid from a reputable commercial supplier (e.g., Sigma-Aldrich).

-

Spectroscopic Confirmation:

-

Record a ¹H and ¹³C NMR spectrum to confirm the molecular structure.

-

Obtain a High-Resolution Mass Spectrometry (HRMS) spectrum to verify the elemental composition.

-

Run an Infrared (IR) spectrum to identify characteristic functional group vibrations, such as the O-H and C=O stretches of the carboxylic acid and the C≡C stretch of the alkyne.

-

-

Purity Analysis: Assess purity using High-Performance Liquid Chromatography (HPLC). The purity should ideally be >98% to minimize the impact of impurities on crystal growth. If necessary, purify the compound by recrystallization or column chromatography.

Crystallization Strategy

The formation of diffraction-quality single crystals is often the most challenging step. A multi-pronged approach employing various crystallization techniques is recommended.

Causality Behind Solvent Selection: The choice of solvents is critical. Solvents should be selected based on the solubility of the compound and their ability to promote slow, ordered crystal growth. A solvent in which the compound has moderate solubility is often a good starting point.

Protocol 2: Crystallization Screening

-

Slow Evaporation:

-

Prepare saturated or near-saturated solutions of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, and dichloromethane).

-

Filter the solutions into small, clean vials.

-

Cover the vials with a perforated cap or parafilm to allow for slow solvent evaporation at room temperature.

-

-

Vapor Diffusion (Liquid-Liquid):

-

Dissolve the compound in a small amount of a good solvent (e.g., acetone).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed jar containing a poor solvent (the precipitant, e.g., hexane or heptane) in which the compound is insoluble. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

-

-

Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent (e.g., methanol or ethyl acetate) at an elevated temperature (e.g., 40-50 °C).

-

Slowly cool the solution to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C).

-

Diagram 1: Experimental Workflow for Crystallization and Data Collection

Caption: A flowchart illustrating the key stages from material preparation to final structure validation.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, their structure can be determined using SC-XRD.

Protocol 3: Data Collection and Processing

-

Crystal Mounting: Carefully select a well-formed, transparent crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a cryoloop.

-

Data Collection:

-

Use a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a low-temperature device (e.g., an Oxford Cryosystems Cryostream). Data collection is typically performed at 100 K to minimize thermal motion and potential radiation damage.

-

The choice of X-ray source (e.g., Mo Kα or Cu Kα radiation) will depend on the crystal size and composition.

-

-

Data Processing:

-

The collected diffraction images are processed using software such as CrysAlisPro or SAINT. This involves indexing the diffraction spots, integrating their intensities, and applying corrections for absorption (e.g., multi-scan absorption correction).

-

Structure Solution and Refinement

The processed diffraction data is then used to solve and refine the crystal structure.

Protocol 4: Structure Solution and Refinement

-

Structure Solution: The initial atomic positions are determined using direct methods or dual-space algorithms, as implemented in programs like SHELXT.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate geometric and displacement parameter constraints.

-

Validation: The final refined structure should be validated using tools like checkCIF to ensure its geometric and crystallographic reasonability. The final output will be a Crystallographic Information File (CIF).

Part II: Analysis and Interpretation of the Crystal Structure

With a refined crystal structure in hand, a thorough analysis is required to understand the supramolecular chemistry of 5-Ethynylthiophene-2-carboxylic acid.

Molecular Geometry

The first step is to analyze the geometry of the molecule itself.

| Parameter | Expected Value/Observation | Significance |

| Thiophene Ring Planarity | The thiophene ring is expected to be planar. | Deviations from planarity could indicate steric strain. |

| Carboxylic Acid Conformation | The orientation of the carboxylic acid group relative to the thiophene ring. | This will influence the hydrogen bonding patterns. |

| Ethynyl Group Linearity | The C-C≡C-H moiety should be nearly linear. | Significant bending could suggest strong intermolecular interactions. |

| Bond Lengths and Angles | Compare with standard values for similar fragments. | Anomalous values can indicate electronic effects or strain. |

Intermolecular Interactions and Crystal Packing

This is the core of the structural analysis, revealing how the molecules assemble in the solid state.

Key Interactions to Investigate:

-

Carboxylic Acid Dimers: It is highly probable that the carboxylic acid groups will form centrosymmetric R²₂(8) hydrogen-bonded dimers, a common motif for carboxylic acids.

-

π-π Stacking: The thiophene rings may engage in π-π stacking interactions. The centroid-centroid distance and slip angle will characterize the nature of this stacking.

-

C-H···O/S/π Interactions: The acidic alkyne proton and the thiophene ring protons are potential hydrogen bond donors to the carboxylic oxygen atoms, the thiophene sulfur atom, or the π-system of an adjacent ring.

-

Absence of Strong Halogen Bonding: Unlike some thiophene derivatives, this molecule lacks halogen atoms, precluding halogen bonding from the primary packing forces.

Diagram 2: Potential Supramolecular Synthons

Caption: A representation of the likely intermolecular interactions guiding the crystal packing.

Hirshfeld Surface Analysis

To quantify the intermolecular interactions, a Hirshfeld surface analysis should be performed. This powerful tool maps the different types of intermolecular contacts and their relative contributions to the overall crystal packing. A 2D fingerprint plot derived from the Hirshfeld surface provides a visual summary of the interactions, with characteristic spikes corresponding to specific contact types (e.g., O···H, H···H, C···H).

Conclusion: From Hypothesis to Structural Fact

The determination of the crystal structure of 5-Ethynylthiophene-2-carboxylic acid is a crucial step in understanding its solid-state behavior and unlocking its potential in materials science and pharmaceutical development. While this structure is not yet publicly known, the experimental and analytical workflow detailed in this guide provides a robust and systematic pathway for its elucidation. By following these field-proven protocols, researchers can move from the current state of a missing structure to a validated, high-impact crystallographic dataset, thereby contributing valuable knowledge to the scientific community.

References

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved January 15, 2026, from [Link]

Solubility of 5-Ethynylthiophene-2-carboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility of 5-Ethynylthiophene-2-carboxylic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Ethynylthiophene-2-carboxylic acid, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into the theoretical principles governing its solubility, predictive analysis of its behavior in various organic solvents, and detailed experimental protocols for accurate solubility determination. By integrating theoretical knowledge with practical, field-proven methodologies, this guide aims to empower scientists to effectively utilize 5-Ethynylthiophene-2-carboxylic acid in their research and development endeavors.

Introduction: The Significance of 5-Ethynylthiophene-2-carboxylic Acid and its Solubility

5-Ethynylthiophene-2-carboxylic acid is a heterocyclic compound of significant interest due to the versatile reactivity of its constituent functional groups: the thiophene ring, the carboxylic acid, and the ethynyl group. Thiophene derivatives are known for their diverse biological activities and are integral components of many pharmaceutical agents.[1] The carboxylic acid moiety provides a handle for forming esters and amides, while the ethynyl group is valuable for click chemistry and other coupling reactions.

The solubility of this compound is a critical physicochemical parameter that influences its utility in various applications.[2] In drug development, solubility directly impacts bioavailability, formulation, and routes of administration.[2][3] For synthetic chemists, understanding the solubility of 5-Ethynylthiophene-2-carboxylic acid is essential for reaction setup, purification, and crystallization processes. This guide provides a foundational understanding of the factors governing the solubility of this compound and practical methods for its determination.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[4] The interplay of intermolecular forces between the solute and solvent molecules, as well as between the solute molecules themselves (crystal lattice energy), determines the extent of dissolution. For 5-Ethynylthiophene-2-carboxylic acid, its solubility is a complex function of its molecular structure.

Molecular Structure and Polarity:

-

Thiophene Ring: The thiophene ring is an aromatic heterocycle containing a sulfur atom. While the ring itself has nonpolar characteristics, the presence of the sulfur atom and the pi-electron system introduces some polarity.[5][6]

-

Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group significantly influences the compound's solubility in polar solvents.[7]

-

Ethynyl Group (-C≡CH): The terminal alkyne group is weakly polar and can participate in hydrogen bonding as a weak donor.

The combination of a largely hydrophobic thiophene ring and a highly polar carboxylic acid group makes 5-Ethynylthiophene-2-carboxylic acid an amphiphilic molecule. Its solubility will, therefore, be highly dependent on the nature of the solvent.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The carboxylic acid group can form strong hydrogen bonds with protic solvents. However, the nonpolar thiophene ring may limit solubility, especially in water.[7] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. They also have sufficient polarity to solvate the thiophene ring. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The large polarity mismatch between the carboxylic acid group and nonpolar solvents will likely result in poor solubility.[5] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents have intermediate polarity and may offer some solubility, but are unlikely to be ideal for high concentrations. |

Experimental Determination of Solubility

Accurate solubility determination is crucial for any research or development activity involving 5-Ethynylthiophene-2-carboxylic acid. The isothermal shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a solid compound.[2]

Isothermal Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines a robust method for determining the solubility of 5-Ethynylthiophene-2-carboxylic acid in a chosen organic solvent.

Materials:

-

5-Ethynylthiophene-2-carboxylic acid (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid 5-Ethynylthiophene-2-carboxylic acid to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[2]

-

-

Equilibration:

-

Place the sealed vials in a constant temperature shaker bath. The temperature should be controlled and recorded (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.[2]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility measurements.

-

-

Quantitative Analysis:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of 5-Ethynylthiophene-2-carboxylic acid.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in the chosen solvent (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.

-

Diagram of the Isothermal Shake-Flask Workflow

Caption: Decision tree for solvent selection based on qualitative solubility tests.

Conclusion

While specific quantitative solubility data for 5-Ethynylthiophene-2-carboxylic acid remains to be published, a thorough understanding of its molecular structure allows for reliable predictions of its solubility behavior. The carboxylic acid and thiophene moieties are the primary determinants of its solubility profile, suggesting good solubility in polar organic solvents. For precise quantitative data, the isothermal shake-flask method is recommended. This guide provides the theoretical foundation and practical protocols necessary for researchers to confidently work with 5-Ethynylthiophene-2-carboxylic acid and optimize its use in their scientific endeavors.

References

- Solubility test for Organic Compounds. (2024, September 24).

- Experiment: Solubility of Organic & Inorganic Compounds.

- Thiophene | Solubility of Things.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.

- Solubility of 3-Chloro-4-methylbenzo[b]thiophene in Organic Solvents: A Technical Overview - Benchchem.

- Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica.

- Physicochemical properties of thiophene derivatives - Benchchem.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Thiophene-2-carboxylic acid - Solubility of Things.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.ws [chem.ws]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. solubilityofthings.com [solubilityofthings.com]

Commercial availability of 5-Ethynylthiophene-2-carboxylic acid

An In-Depth Technical Guide to 5-Ethynylthiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Ethynylthiophene-2-carboxylic acid, a specialized heterocyclic building block. As a Senior Application Scientist, my objective is to furnish a document that moves beyond simple data aggregation to offer actionable insights grounded in established chemical principles. This guide covers the compound's commercial availability, plausible synthesis strategies, analytical characterization, and its emerging role in medicinal chemistry and materials science.

Commercial Availability and Sourcing